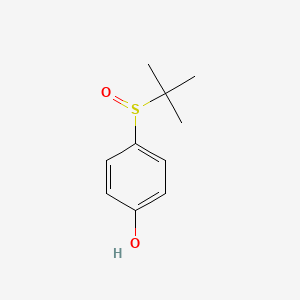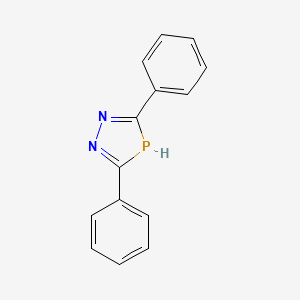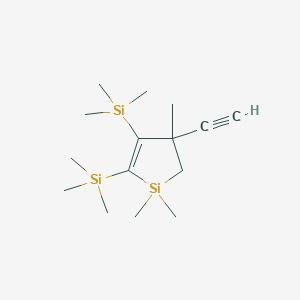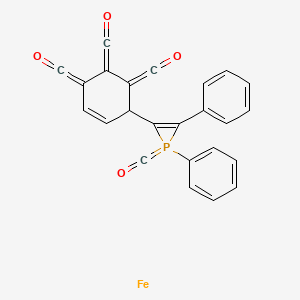![molecular formula C13H18SSi B14346111 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane CAS No. 91312-41-3](/img/structure/B14346111.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group attached to a butadiene moiety, which is further substituted with a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylsulfanyl-substituted butadiene. The reaction conditions often include the use of a catalyst, such as a palladium complex, and may require an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler butadiene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkyl lithium reagents (RLi) are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butadiene derivatives without the phenylsulfanyl group.
Substitution: Various substituted butadiene derivatives depending on the nucleophile used.
科学的研究の応用
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized silanes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the butadiene moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. These interactions make the compound a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a trimethylsilyl group attached to a hydrogen atom.
1-Methoxy-3-(trimethylsilyloxy)butadiene: A related compound with a methoxy and trimethylsilyloxy group attached to a butadiene moiety.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.
特性
CAS番号 |
91312-41-3 |
|---|---|
分子式 |
C13H18SSi |
分子量 |
234.43 g/mol |
IUPAC名 |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18SSi/c1-11(12(2)15(3,4)5)14-13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
InChIキー |
OLQJVPWHSOLGOG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)
